



Application Notes and Protocols for Lipid Extraction with Tripentadecanoin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tripentadecanoin-d5	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common lipid extraction methods—Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE)—incorporating **Tripentadecanoin-d5** as an internal standard for accurate quantification of lipids.

Introduction to Lipid Extraction and the Role of Internal Standards

Lipid extraction is a critical first step in lipidomics, aiming to isolate lipids from complex biological matrices. The choice of extraction method can significantly impact the quantitative accuracy and the breadth of lipid classes recovered. The "gold standard" methods, such as those developed by Folch and Bligh & Dyer, utilize a biphasic solvent system of chloroform and methanol to efficiently extract a wide range of lipids.[1][2] A more recent method using MTBE offers benefits in terms of reduced toxicity and simplified sample handling.[3][4]

To correct for variability in extraction efficiency and sample loss during processing, an internal standard (ISTD) is added to the sample at the beginning of the extraction procedure.

Tripentadecanoin-d5, a deuterated triglyceride, is an excellent ISTD for studies focusing on neutral lipids, particularly triglycerides. Its chemical similarity to endogenous triglycerides ensures it behaves similarly during extraction, while its distinct mass due to deuterium labeling allows for its accurate detection by mass spectrometry without interfering with the



measurement of endogenous lipids. The use of stable isotope-labeled internal standards is recommended to compensate for reduced recovery of certain lipid classes in some methods.[5]

Comparative Overview of Lipid Extraction Methods

The selection of an appropriate lipid extraction method is crucial for reliable lipidomic analysis and depends on the specific lipid classes of interest and the sample matrix. The Folch, Bligh-Dyer, and MTBE methods are among the most widely used protocols.

The Folch method is recognized for its effectiveness in extracting a broad range of lipid classes. It is often considered the optimal method for efficacy and reproducibility for various tissues like the pancreas, spleen, brain, and plasma. The Bligh-Dyer method is a modification of the Folch method that uses a different solvent ratio and is also widely applied. The MTBE method offers a less toxic alternative to chloroform-based methods and is particularly amenable to high-throughput applications. However, the MTBE method may show lower recovery for some polar lipid classes, such as lysophosphatidylcholines and lysophosphatidylethanolamines.

The following table summarizes the quantitative recovery of various lipid classes using different extraction methods. It is important to note that recovery can be tissue-dependent.



Lipid Class	Folch Method	Bligh-Dyer Method	MTBE Method
Triglycerides (TG)	High	High	High
Diglycerides (DG)	High	High	High
Cholesteryl Esters (CE)	High	High	High
Phosphatidylcholines (PC)	High	High	Moderate-High
Phosphatidylethanola mines (PE)	High	High	Moderate-High
Lysophosphatidylcholi nes (LPC)	High	High	Low-Moderate
Lysophosphatidyletha nolamines (LPE)	High	High	Low-Moderate
Sphingomyelins (SM)	High	High	Low-Moderate
Acyl Carnitines (AcCar)	High	High	Low

Note: "High" recovery is generally considered to be in the range of 90-100%, "Moderate-High" in the range of 80-90%, "Moderate" in the range of 70-80%, and "Low" below 70%. These are general trends, and actual recoveries can vary based on the specific sample matrix and experimental conditions. The addition of stable isotope-labeled internal standards, like **Tripentadecanoin-d5** for triglycerides, is crucial for correcting potential recovery variations.

Experimental Protocols General Precautions

- To prevent contamination from plasticizers, use glass tubes, vials, and pipettes for all procedures.
- Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, especially when handling chloroform and methanol.



 To minimize lipid oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.

Protocol 1: Modified Folch Method with Tripentadecanoin-d5

This protocol is adapted from the classic Folch method for the extraction of total lipids from biological samples.

Materials:

- Chloroform
- Methanol
- 0.9% NaCl solution (or 0.88% KCl)
- Tripentadecanoin-d5 internal standard solution (in chloroform or a suitable organic solvent)
- Sample (e.g., tissue homogenate, plasma, cell pellet)
- Glass centrifuge tubes with PTFE-lined caps
- Glass Pasteur pipettes
- Nitrogen gas evaporator

Procedure:

- Sample Preparation:
 - For tissue samples, weigh approximately 20-50 mg of tissue and homogenize in a suitable buffer.
 - For plasma or serum, use 50-100 μL.
 - For cell pellets, resuspend in a known volume of buffer.



Addition of Internal Standard:

- To the prepared sample in a glass centrifuge tube, add a known amount of
 Tripentadecanoin-d5 internal standard solution. The amount should be optimized based on the expected concentration of endogenous triglycerides in the sample.
- Solvent Addition and Homogenization:
 - \circ Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample. For example, for a 100 μ L sample, add 2 mL of the solvent mixture.
 - Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and homogenization.
 - Incubate at room temperature for 15-20 minutes.

Phase Separation:

- \circ Add 0.2 volumes of 0.9% NaCl solution to the mixture. For the 2 mL solvent example, this would be 400 μ L.
- Vortex for another 1-2 minutes.
- Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to facilitate phase separation. This will
 result in two distinct phases: an upper aqueous phase and a lower organic (chloroform)
 phase containing the lipids. A protein disk may be visible at the interface.

Lipid Collection:

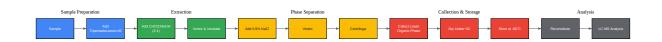
- Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.
- Collect the lower chloroform phase, which contains the lipids and the Tripentadecanoin d5 internal standard, into a clean glass tube. Be careful not to disturb the protein interface.

Drying and Storage:

 Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen gas.



- The dried lipid extract can be stored at -80°C until analysis.
- Reconstitution:
 - Prior to analysis (e.g., by LC-MS), reconstitute the dried lipid extract in a suitable solvent, such as isopropanol or a mobile phase-compatible solvent mixture.



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Caption: Workflow for the modified Folch lipid extraction method.

Protocol 2: Modified Bligh & Dyer Method with Tripentadecanoin-d5

This protocol is a variation of the Folch method that uses a different solvent-to-sample ratio, making it suitable for smaller sample sizes.

Materials:

- Chloroform
- Methanol
- Deionized water
- Tripentadecanoin-d5 internal standard solution
- Sample
- Glass centrifuge tubes with PTFE-lined caps



- Glass Pasteur pipettes
- Nitrogen gas evaporator

Procedure:

- Sample Preparation:
 - \circ Prepare the sample as described in the Folch method. Assume a sample volume of approximately 800 μ L (sample plus buffer/water).
- Addition of Internal Standard:
 - Add a known amount of **Tripentadecanoin-d5** internal standard solution to the sample in a glass centrifuge tube.
- Initial Extraction:
 - Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.
 - Vortex vigorously for 1-2 minutes.
 - Incubate at room temperature for 30 minutes.
- Phase Separation:
 - Add 1 mL of chloroform and vortex for 1 minute.
 - Add 1 mL of deionized water and vortex for another minute.
 - Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to induce phase separation.
- Lipid Collection:
 - Collect the lower chloroform phase containing the lipids and internal standard using a glass Pasteur pipette and transfer to a new glass tube.
- Re-extraction (Optional but Recommended):



- To maximize recovery, add another 1 mL of chloroform to the remaining aqueous/methanol phase, vortex, and centrifuge again.
- o Combine the second chloroform extract with the first one.
- Drying and Storage:
 - Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.
 - Store the dried lipids at -80°C.
- Reconstitution:
 - Reconstitute the dried lipid extract in an appropriate solvent before analysis.



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Caption: Workflow for the modified Bligh & Dyer lipid extraction method.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method with Tripentadecanoin-d5

This method provides a safer and often faster alternative to chloroform-based extractions.

Materials:

- Methyl-tert-butyl ether (MTBE)
- Methanol
- Deionized water



- Tripentadecanoin-d5 internal standard solution
- Sample
- Glass centrifuge tubes with PTFE-lined caps
- Glass Pasteur pipettes or automated liquid handler
- Nitrogen gas evaporator

Procedure:

- · Sample Preparation:
 - Prepare the sample as described in the Folch method.
- Addition of Internal Standard:
 - Add a known amount of Tripentadecanoin-d5 internal standard solution to the sample in a glass centrifuge tube.
- Solvent Addition and Extraction:
 - Add 1.5 mL of methanol to the sample.
 - Add 5 mL of MTBE.
 - Vortex for 10-15 seconds.
 - Incubate on a shaker for 1 hour at room temperature.
- Phase Separation:
 - Add 1.25 mL of deionized water to induce phase separation.
 - Vortex for 15 seconds.
 - Centrifuge at 1,000 x g for 10 minutes at room temperature. This will result in an upper organic (MTBE) phase containing the lipids and a lower aqueous phase.



· Lipid Collection:

- Carefully collect the upper MTBE phase, which contains the lipids and internal standard, and transfer it to a new glass tube. The low density of MTBE allows for easy collection of the lipid-containing upper layer.
- Re-extraction (Optional):
 - Add an additional 2 mL of MTBE to the lower phase, vortex, and centrifuge again.
 - Combine the second MTBE extract with the first.
- Drying and Storage:
 - Evaporate the combined MTBE extracts to dryness under a gentle stream of nitrogen.
 - Store the dried lipids at -80°C.
- Reconstitution:
 - Reconstitute the dried lipid extract in an appropriate solvent for analysis.



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Caption: Workflow for the MTBE lipid extraction method.

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- To cite this document: BenchChem. [Application Notes and Protocols for Lipid Extraction with Tripentadecanoin-d5 Internal Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12309127#lipid-extraction-methods-for-samples-with-tripentadecanoin-d5]

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